![molecular formula C12H22OSi B14461625 3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one CAS No. 71785-82-5](/img/structure/B14461625.png)
3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one is an organic compound with the molecular formula C11H20OSi. It is a derivative of cyclohexanone, featuring a trimethylsilyl group and a methyl group attached to the cyclohexane ring. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with trimethylsilylacetylene in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the trimethylsilylacetylene to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one involves its reactivity as a ketone and the presence of the trimethylsilyl group. The trimethylsilyl group can act as a protecting group, making the compound more stable and less reactive under certain conditions. This allows for selective reactions to occur at other sites on the molecule. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone without the trimethylsilyl group.
3-Methylcyclohexanone: Similar structure but lacks the trimethylsilyl group.
Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the cyclohexanone structure.
Uniqueness
3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one is unique due to the presence of both the trimethylsilyl group and the cyclohexanone structure. This combination imparts unique reactivity and stability, making it valuable in various synthetic applications .
Propiedades
Número CAS |
71785-82-5 |
|---|---|
Fórmula molecular |
C12H22OSi |
Peso molecular |
210.39 g/mol |
Nombre IUPAC |
3-methyl-3-(1-trimethylsilylethenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H22OSi/c1-10(14(3,4)5)12(2)8-6-7-11(13)9-12/h1,6-9H2,2-5H3 |
Clave InChI |
ZMYGMWLHKQFSLF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=O)C1)C(=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



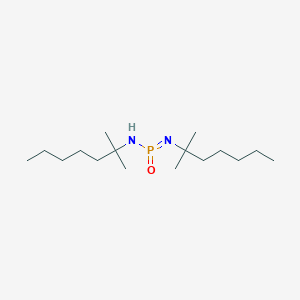

![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
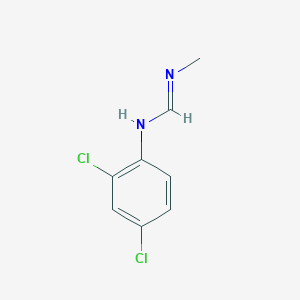
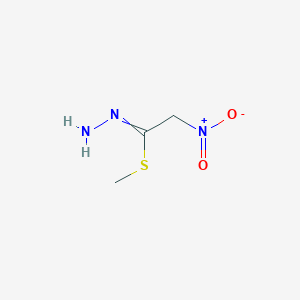
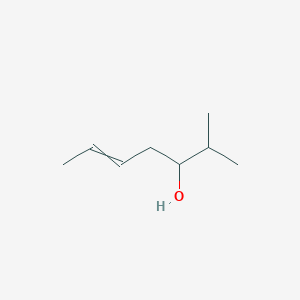
![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
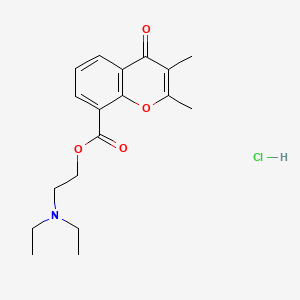
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
